(R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol is a chiral compound featuring an amino group, a benzimidazole ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of sodium borohydride as a reducing agent under mild conditions . Another approach includes the use of catalytic hydrogenation in the presence of palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel ligands and catalysts .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor and its role in biochemical pathways. It has shown promise in modulating the activity of certain enzymes involved in metabolic processes .
Medicine
In medicinal chemistry, ®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol is explored for its potential therapeutic applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the development of optoelectronic materials and nonlinear optical materials. Its unique structural properties make it suitable for applications in advanced material science .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol: The non-chiral version of the compound, lacking the ®-configuration.
2-(1H-benzo[d]imidazol-2-yl)ethanol: Lacks the amino group, resulting in different chemical properties and reactivity.
Uniqueness
®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of both the amino group and the benzimidazole ring enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1H-benzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h1-4,6,13H,5,10H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
ZLKMHBJACFTDJS-LURJTMIESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.